![molecular formula C26H50N6O15 B12316917 4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide” is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Typical synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as silyl ethers to protect hydroxyl groups during the synthesis.
Coupling Reactions: Employing coupling reagents like EDCI or DCC to form amide bonds between amino and carboxyl groups.
Deprotection: Removing protecting groups under mild conditions to avoid degradation of the compound.
Purification: Using techniques such as column chromatography or recrystallization to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesizers, large-scale reactors, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Swern oxidation can be used.
Reduction: Reagents such as LiAlH4 or NaBH4 are common.
Substitution: Conditions may include the use of bases like NaOH or K2CO3.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amides would yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxane-2-carboxamide
- 4-amino-2-hydroxybutanamide
- 6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carboxamide
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and stereocenters, making it a versatile molecule for various applications.
Propiedades
Fórmula molecular |
C26H50N6O15 |
|---|---|
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43) |
Clave InChI |
HVNATBKIPCIZAA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


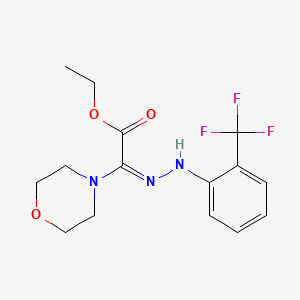
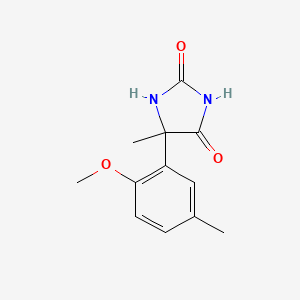
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
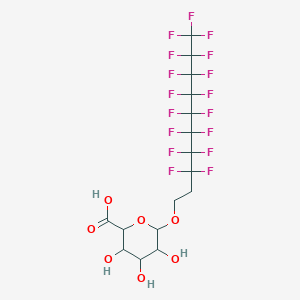
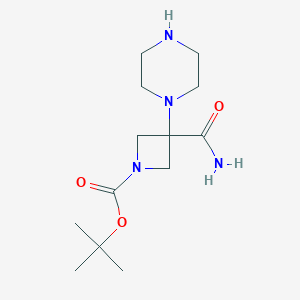
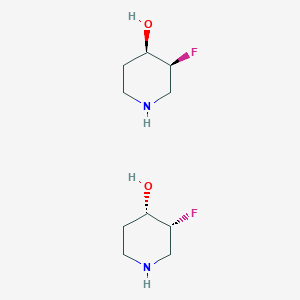
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

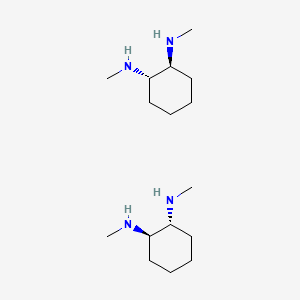
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
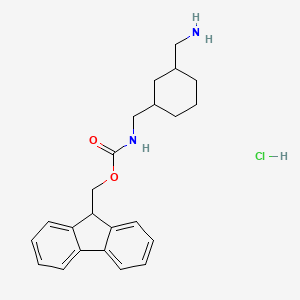
![[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
